molecular formula C20H24O5 B592864 4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester CAS No. 137407-31-9

4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester

Cat. No. B592864
CAS RN: 137407-31-9
M. Wt: 344.407
InChI Key: KTTALHXKXPIECT-UHFFFAOYSA-N
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Description

“4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” is a chemical compound with the molecular formula C20H24O5 . It has a molecular weight of 344.4 . This compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” consists of a benzoic acid moiety linked to a methoxyphenyl group through an ester bond . The benzoic acid moiety is further linked to a hydroxyhexyl group through an ether bond .


Physical And Chemical Properties Analysis

“4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” has a melting point of 100°C . It appears as a white to almost white powder or crystal . The compound has a molecular weight of 344.4 .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in the synthesis of new compounds. For instance, Agekyan and Mkryan (2015) demonstrated its use in the synthesis of p-aminobenzoic acid diamides, which are important in various chemical applications (Agekyan & Mkryan, 2015).

  • Liquid Crystalline Properties : It is used in the study of liquid crystals. Thaker et al. (2012) synthesized homologous series containing this compound to examine their mesomorphic behavior, which is crucial in the field of materials science (Thaker et al., 2012).

  • Mitsunobu Reaction : This compound is used in Mitsunobu reactions, which are key in organic synthesis. Muramoto et al. (2013) utilized 4-(Diphenylphosphino)benzoic Acid in such reactions to achieve specific stereochemical outcomes (Muramoto et al., 2013).

  • Polymeric Media : It has applications in polymer chemistry. Höfler et al. (2008) investigated its use in the photo-Fries rearrangement within polymeric media, which has implications for materials science and engineering (Höfler et al., 2008).

  • Synthesis of Aromatic Esters : It is also used in the eco-friendly synthesis of some aromatic esters, as shown by Villa et al. (2005), which are important in cosmetic ingredients (Villa et al., 2005).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Given its structural similarity to benzoic acid derivatives, it may interact with similar targets and pathways

Biochemical Pathways

Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, pain sensation, and cellular metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” are currently unknown. The compound’s molecular weight (344.41 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration Its hydroxy and ester functional groups could potentially undergo metabolic transformations in the liver.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. It’s possible that the compound could have effects similar to other benzoic acid derivatives, which can include anti-inflammatory, analgesic, and metabolic effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s pKa value of 4.48 suggests that it will exist primarily in its deprotonated, or ionized, form at physiological pH (7.4). This could potentially affect its absorption and distribution within the body. The compound’s stability at various temperatures and conditions is also an important factor to consider, but specific data for this compound is currently unavailable.

properties

IUPAC Name

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-17-10-12-19(13-11-17)25-20(22)16-6-8-18(9-7-16)24-15-5-3-2-4-14-21/h6-13,21H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTALHXKXPIECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659919
Record name 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137407-31-9
Record name 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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